2-Fluoro-N-(methoxymethyl)-2,2-dinitroethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-N-(methoxymethyl)-2,2-dinitroethan-1-amine is a chemical compound with a unique structure that includes a fluorine atom, a methoxymethyl group, and two nitro groups attached to an ethanamine backbone
Vorbereitungsmethoden
The synthesis of 2-Fluoro-N-(methoxymethyl)-2,2-dinitroethan-1-amine involves several steps. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the ethanamine structure. The reaction conditions typically involve the use of methanesulfonic acid under reflux in methanol to achieve the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Fluoro-N-(methoxymethyl)-2,2-dinitroethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-N-(methoxymethyl)-2,2-dinitroethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-N-(methoxymethyl)-2,2-dinitroethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and nitro groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Fluoro-N-(methoxymethyl)-2,2-dinitroethan-1-amine include:
- 2-Fluoro-N-(methoxymethyl)aniline
- 2-Fluoro-N-[2-(methoxymethyl)-1H-benzimidazol-6-yl]benzamide These compounds share structural similarities but differ in their functional groups and overall reactivity. The uniqueness of this compound lies in its combination of fluorine and nitro groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
143674-87-7 |
---|---|
Molekularformel |
C4H8FN3O5 |
Molekulargewicht |
197.12 g/mol |
IUPAC-Name |
2-fluoro-N-(methoxymethyl)-2,2-dinitroethanamine |
InChI |
InChI=1S/C4H8FN3O5/c1-13-3-6-2-4(5,7(9)10)8(11)12/h6H,2-3H2,1H3 |
InChI-Schlüssel |
RSBBXDDDVVMILU-UHFFFAOYSA-N |
Kanonische SMILES |
COCNCC([N+](=O)[O-])([N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.